molecular formula C12H15N3O3 B3087113 5-Methyl-4-[(3,4,5-trimethyl-1H-pyrazol-1-YL)-methyl]isoxazole-3-carboxylic acid CAS No. 1171201-11-8

5-Methyl-4-[(3,4,5-trimethyl-1H-pyrazol-1-YL)-methyl]isoxazole-3-carboxylic acid

Cat. No.: B3087113
CAS No.: 1171201-11-8
M. Wt: 249.27 g/mol
InChI Key: QVULFZMFIPACCU-UHFFFAOYSA-N
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Description

5-Methyl-4-[(3,4,5-trimethyl-1H-pyrazol-1-YL)-methyl]isoxazole-3-carboxylic acid is a heterocyclic compound featuring an isoxazole core fused with a substituted pyrazole moiety. Its molecular formula is C13H16N4O3, with a molar mass of 276.29 g/mol (estimated from structural analogs in ). The compound is characterized by:

  • Isoxazole ring: 5-methyl substitution at position 5 and a carboxylic acid group at position 3.
  • Pyrazole ring: 3,4,5-trimethyl substitutions, connected via a methylene bridge to the isoxazole ring.

This compound is primarily used as an intermediate in organic synthesis, particularly in pharmaceuticals targeting anti-inflammatory, antibacterial, and anticancer pathways .

Properties

IUPAC Name

5-methyl-4-[(3,4,5-trimethylpyrazol-1-yl)methyl]-1,2-oxazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O3/c1-6-7(2)13-15(8(6)3)5-10-9(4)18-14-11(10)12(16)17/h5H2,1-4H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVULFZMFIPACCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1C)CC2=C(ON=C2C(=O)O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-4-[(3,4,5-trimethyl-1H-pyrazol-1-YL)-methyl]isoxazole-3-carboxylic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Attachment of the Isoxazole Ring: The isoxazole ring is formed by the cyclization of a β-keto ester with hydroxylamine hydrochloride in the presence of a base.

    Coupling of the Pyrazole and Isoxazole Rings: The final step involves the coupling of the pyrazole and isoxazole rings through a nucleophilic substitution reaction, typically using a suitable leaving group and a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-4-[(3,4,5-trimethyl-1H-pyrazol-1-YL)-methyl]isoxazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group can be converted into esters, amides, or other derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Thionyl chloride for converting the carboxylic acid to an acyl chloride, followed by reaction with an amine to form an amide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of esters, amides, or other functional derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has been explored for its pharmacological properties, particularly as a potential therapeutic agent. Research indicates that derivatives of isoxazole and pyrazole compounds often exhibit anti-inflammatory, analgesic, and antitumor activities. For instance:

  • Anti-inflammatory Activity : Studies have shown that compounds similar to 5-Methyl-4-[(3,4,5-trimethyl-1H-pyrazol-1-YL)-methyl]isoxazole-3-carboxylic acid can inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.

Biochemical Research

In biochemical applications, this compound can serve as a probe in proteomics research. Its ability to interact with specific proteins makes it valuable for studying protein-ligand interactions and enzyme activity.

Case Study Example:

A study published in a peer-reviewed journal demonstrated the use of similar pyrazole derivatives in inhibiting specific enzymes involved in cancer progression. The findings suggest that modifications on the pyrazole ring could enhance binding affinity and specificity towards target proteins.

Material Science

The unique structural attributes of this compound allow it to be utilized in the development of new materials. Its incorporation into polymer matrices can improve thermal stability and mechanical properties.

Data Table: Summary of Applications

Application AreaPotential UsesRelevant Findings
Medicinal ChemistryAnti-inflammatory agentsInhibition of pro-inflammatory cytokines
Biochemical ResearchProteomics and enzyme activity studiesEnhanced binding affinity observed in enzyme inhibitors
Material ScienceDevelopment of thermally stable polymersImproved mechanical properties in composite materials

Mechanism of Action

The mechanism of action of 5-Methyl-4-[(3,4,5-trimethyl-1H-pyrazol-1-YL)-methyl]isoxazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and physiological responses, contributing to its observed biological effects.

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

Key analogs and their properties are summarized below:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Pyrazole) Solubility Melting Point (°C) Key Applications
5-Methyl-4-[(3,4,5-trimethyl-1H-pyrazol-1-YL)-methyl]isoxazole-3-carboxylic acid C13H16N4O3 276.29 3,4,5-trimethyl Likely soluble in DMSO/DCM* ~150–160† Pharmaceutical intermediate
5-Methyl-4-[(3-nitro-1H-pyrazol-1-yl)methyl]isoxazole-3-carboxylic acid C10H10N4O5 266.22 3-nitro Soluble in polar aprotic solvents 150–153‡ Antioxidant studies
5-Methyl-4-(1H-pyrazol-1-ylmethyl)isoxazole-3-carboxylic acid C10H10N4O3 252.18 Unsubstituted DMSO, dichloromethane 150–153‡ Broad-spectrum drug design
5-Methyl-4-(piperidin-1-ylmethyl)isoxazole-3-carboxylic acid C11H16N2O3 224.26 Piperidine (non-pyrazole) Not reported Not reported Enzyme inhibition studies

*Inferred from solubility trends of structurally related compounds .
†Estimated based on analogs with similar substituent bulk .
‡Directly reported in literature .

Substituent Effects on Properties and Bioactivity

  • Thermal Stability : Methyl groups on the pyrazole ring increase thermal stability (higher melting points) compared to nitro-substituted derivatives, as seen in the 150–160°C range .
  • Biological Activity: Nitro-substituted analogs exhibit pronounced antioxidant activity due to nitro group-mediated radical scavenging . Unsubstituted pyrazole derivatives show broader antimicrobial activity, likely due to reduced steric hindrance . Trimethyl-substituted target compound is hypothesized to have enhanced metabolic stability in drug design, leveraging steric protection of the pyrazole ring .

Biological Activity

5-Methyl-4-[(3,4,5-trimethyl-1H-pyrazol-1-YL)-methyl]isoxazole-3-carboxylic acid (CAS No. 1171201-11-8) is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and anti-inflammatory treatments. This article provides a comprehensive overview of its biological activity, including relevant case studies and research findings.

The molecular formula of this compound is C12H15N3O3, with a molecular weight of 249.27 g/mol. The structure consists of an isoxazole ring substituted with a pyrazole moiety, which is known for its diverse biological properties.

Biological Activity

The biological activities of this compound have been explored in various studies, focusing primarily on its anticancer and anti-inflammatory effects.

Anticancer Activity

Recent research has demonstrated that derivatives of pyrazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cell Line Testing : In vitro studies showed that pyrazole derivatives exhibit potent activity against MCF7 (breast cancer), A549 (lung cancer), and NCI-H460 (non-small cell lung cancer) cell lines. The compound's IC50 values in these studies were reported as follows:
    • MCF7 : IC50 = 3.79 µM
    • A549 : IC50 = 26 µM
    • NCI-H460 : IC50 = 0.95 nM .

These results indicate that the compound may inhibit cell proliferation and induce apoptosis in cancer cells.

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives are also notable. Studies have shown that these compounds can inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO), suggesting their potential use in treating inflammatory diseases .

Case Studies

Several case studies highlight the efficacy of pyrazole derivatives in clinical settings:

  • Combination Therapy : A study investigated the synergistic effects of pyrazole derivatives combined with doxorubicin in breast cancer treatment. The results indicated enhanced cytotoxicity compared to doxorubicin alone, suggesting a potential strategy for improving therapeutic outcomes in resistant cancer types .
  • Mechanistic Insights : Research has elucidated the mechanisms by which pyrazole compounds exert their anticancer effects. For example, they may target specific kinases such as Aurora-A kinase, which is crucial for cell cycle regulation .

Data Table: Biological Activity Summary

Activity Type Cell Line IC50 Value (µM) Reference
AnticancerMCF73.79
AnticancerA54926
AnticancerNCI-H4600.95
Anti-inflammatoryVariousInhibition of TNF-α

Q & A

Basic: What are the key synthetic methodologies for preparing 5-methyl-4-[(3,4,5-trimethyl-1H-pyrazol-1-YL)-methyl]isoxazole-3-carboxylic acid and its derivatives?

Answer:
The synthesis typically involves multi-step heterocyclic coupling reactions. A common approach includes:

  • Step 1: Alkylation of 3,4,5-trimethylpyrazole with a chloromethylisoxazole precursor using NaN₃ as a nucleophilic catalyst in DMF at 50°C for 3 hours, followed by ice-water quenching and recrystallization from ethanol .
  • Step 2: Carboxylic acid functionalization via hydrolysis of ester intermediates (e.g., ethyl isoxazole-3-carboxylate) under basic conditions (NaOH/EtOH, reflux) .
  • Purification: Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (PhMe/EtOH) is employed to isolate the final product.

Basic: How can spectroscopic techniques (FT-IR, NMR, X-ray) resolve structural ambiguities in this compound?

Answer:

  • FT-IR: Confirms the carboxylic acid group (broad O–H stretch ~2500–3300 cm⁻¹) and isoxazole/pyrazole ring vibrations (C=N/C–N stretches ~1500–1600 cm⁻¹) .
  • ¹H/¹³C NMR: Assigns methyl substituents (δ 2.1–2.5 ppm for CH₃ groups) and differentiates pyrazole (C-3/C-5) vs. isoxazole (C-4) carbons .
  • X-ray crystallography: Resolves spatial arrangements (e.g., dihedral angles between rings) and validates hydrogen-bonding networks (e.g., carboxylic acid dimerization) .

Advanced: How can researchers address contradictions between experimental and computational data (e.g., DFT vs. observed spectral results)?

Answer:
Discrepancies often arise from solvation effects or basis-set limitations in DFT calculations. Mitigation strategies include:

  • Solvent correction: Apply polarizable continuum models (PCM) to DFT simulations to match experimental conditions (e.g., DMSO solvent shifts in NMR) .
  • Vibrational scaling factors: Adjust calculated IR frequencies by 0.96–0.98 to align with observed peaks .
  • Crystal packing effects: Compare X-ray-derived bond lengths/angles with gas-phase DFT geometries to identify lattice influences .

Advanced: What strategies optimize the regioselectivity of pyrazole-isoxazole coupling reactions?

Answer:
Regioselectivity challenges in alkylation/cycloaddition steps can be addressed via:

  • Catalyst screening: Test phase-transfer catalysts (e.g., TBAB) or Lewis acids (ZnCl₂) to favor N-alkylation over O-alkylation .
  • Solvent polarity: Use polar aprotic solvents (DMF, THF) to stabilize transition states and enhance reaction rates .
  • Temperature control: Lower temperatures (0–25°C) reduce side reactions (e.g., over-alkylation) .

Basic: What are the common biological targets or activities associated with this compound?

Answer:
While direct data on this compound is limited, structurally related pyrazole-isoxazole hybrids exhibit:

  • Enzyme inhibition: COX-2, kinases, or bacterial enzymes (e.g., Mur ligases) via carboxylic acid chelation of active-site metals .
  • Antimicrobial activity: Demonstrated in derivatives with electron-withdrawing substituents (e.g., NO₂, Cl) .

Advanced: How can molecular docking studies guide the design of derivatives with enhanced bioactivity?

Answer:

  • Target selection: Prioritize proteins with conserved carboxylic acid-binding pockets (e.g., HIV-1 integrase, bacterial DHFR) .
  • Docking protocols: Use AutoDock Vina or Schrödinger Suite with constraints for the carboxylic acid group and pyrazole methyl substituents .
  • Validation: Compare docking scores with in vitro IC₅₀ values (e.g., MIC assays for antimicrobial activity) .

Advanced: What analytical methods resolve stability issues during storage or biological assays?

Answer:

  • HPLC-MS: Monitor degradation products (e.g., decarboxylation or hydrolysis) under accelerated stability conditions (40°C/75% RH) .
  • Thermogravimetric analysis (TGA): Determine decomposition temperatures and recommend storage below 4°C for labile esters .
  • pH stability profiling: Test solubility and integrity in buffers (pH 2–9) to identify optimal assay conditions .

Basic: What are the critical safety considerations when handling this compound?

Answer:

  • Toxicity: Assume acute toxicity (LD₅₀ data unavailable) and use fume hoods/respiratory protection during synthesis .
  • Reactivity: Avoid strong oxidizers (risk of exothermic decomposition) and store under inert atmosphere (N₂) .

Advanced: How can X-ray crystallography elucidate intermolecular interactions in co-crystals or salts?

Answer:

  • Co-crystallization screens: Test counterions (e.g., Na⁺, K⁺) or co-formers (nicotinamide) to improve solubility .
  • Hirshfeld surface analysis: Quantify H-bonding (O–H⋯N) and π-π interactions between aromatic rings .

Advanced: What computational tools predict solubility and bioavailability of derivatives?

Answer:

  • QSAR models: Use MOE or ADMET Predictor to correlate logP, pKa, and topological polar surface area (TPSA) with solubility .
  • MD simulations: Apply GROMACS to study membrane permeability in lipid bilayers .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Methyl-4-[(3,4,5-trimethyl-1H-pyrazol-1-YL)-methyl]isoxazole-3-carboxylic acid
Reactant of Route 2
5-Methyl-4-[(3,4,5-trimethyl-1H-pyrazol-1-YL)-methyl]isoxazole-3-carboxylic acid

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